molecular formula C14H27NO3 B14545280 N-(5-tert-Butyl-2,2-diethoxycyclohexylidene)hydroxylamine CAS No. 62345-00-0

N-(5-tert-Butyl-2,2-diethoxycyclohexylidene)hydroxylamine

Cat. No.: B14545280
CAS No.: 62345-00-0
M. Wt: 257.37 g/mol
InChI Key: PQZIHQXJMZGYAC-UHFFFAOYSA-N
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Description

N-(5-tert-Butyl-2,2-diethoxycyclohexylidene)hydroxylamine is an organic compound characterized by its unique structure, which includes a tert-butyl group, two ethoxy groups, and a cyclohexylidene ring

Properties

CAS No.

62345-00-0

Molecular Formula

C14H27NO3

Molecular Weight

257.37 g/mol

IUPAC Name

N-(5-tert-butyl-2,2-diethoxycyclohexylidene)hydroxylamine

InChI

InChI=1S/C14H27NO3/c1-6-17-14(18-7-2)9-8-11(13(3,4)5)10-12(14)15-16/h11,16H,6-10H2,1-5H3

InChI Key

PQZIHQXJMZGYAC-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCC(CC1=NO)C(C)(C)C)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-Butyl-2,2-diethoxycyclohexylidene)hydroxylamine typically involves the reaction of 5-tert-butyl-2,2-diethoxycyclohexanone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired hydroxylamine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-Butyl-2,2-diethoxycyclohexylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-tert-Butyl-2,2-diethoxycyclohexylidene)hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-tert-Butyl-2,2-diethoxycyclohexylidene)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-Butyl-2-hydroxycyclohexylidene)hydroxylamine
  • N-(5-tert-Butyl-2-methoxycyclohexylidene)hydroxylamine
  • N-(5-tert-Butyl-2-ethoxycyclohexylidene)hydroxylamine

Uniqueness

N-(5-tert-Butyl-2,2-diethoxycyclohexylidene)hydroxylamine is unique due to the presence of two ethoxy groups, which can influence its reactivity and interactions compared to similar compounds with different substituents

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